molecular formula C4H8<br>CH2=C(CH3)2<br>C4H8 B052900 Isobutylene CAS No. 115-11-7

Isobutylene

Cat. No.: B052900
CAS No.: 115-11-7
M. Wt: 56.11 g/mol
InChI Key: VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Description

Isobutylene, also known as 2-methylpropene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene and one of the four isomers of butylene. This compound is a colorless, flammable gas that is of considerable industrial value . It is used in the production of a variety of products, including gasoline additives, polymers, and antioxidants .

Mechanism of Action

Target of Action

Isobutylene, also known as 2-methylpropene, is a hydrocarbon with the chemical formula (CH3)2C=CH2 . It is a four-carbon branched alkene (olefin), one of the four isomers of butylene . The primary targets of this compound are the molecules and processes involved in the production of a variety of products. It is alkylated with butane to produce isooctane or dimerized to dithis compound (DIB) and then hydrogenated to make isooctane, a fuel additive . This compound is also used in the production of methacrolein .

Mode of Action

This compound interacts with its targets through a process known as catalytic chain transfer polymerization (CCTP) . This process involves the use of catalysts to facilitate the polymerization of this compound, leading to the formation of highly reactive polythis compound (HRPIB), a major commercial intermediate toward fuel and lubricant additives . The cationic polymerization of this compound is a key part of this process .

Biochemical Pathways

The two main isoprenoid pathways that can lead to isobutene are the methylerythritol-phosphate (MEP) pathway and mevalonate (MVA) pathway . Both pathways produce isoprenoid precursors of dimethylallyl diphosphate (DMAPP) and isopentenyl pyrophosphate (IPP) .

Pharmacokinetics

This is due to the shielding of the polar backbone of the amides, as demonstrated by NMR spectroscopy and molecular dynamics simulations . The this compound-stapled structures are fully stable in human plasma and in the presence of glutathione .

Result of Action

The result of this compound’s action is the production of a variety of products. It is used to make important chemicals such as isooctane and methacrolein . Its largest use is in the production of polythis compound, or butyl rubber . Often referred to simply as “butyl”, the polymer’s strength, elasticity, and impermeability make it suitable for use in a wide variety of products .

Action Environment

This compound is a colorless flammable gas . It is highly reactive and will form explosive mixtures with air . This compound is heavier than air and may travel along the ground or accumulate in spaces with low ceiling height, potentially reducing oxygen levels . Heating to decomposition may release carbon oxides and other potentially toxic gases . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydration of Tertiary Butyl Alcohol (TBA): Isobutylene can be synthesized by dehydrating tertiary butyl alcohol. This process involves heating tertiary butyl alcohol containing water to 90°C, introducing it into a dehydration reactor filled with resin, and starting the dehydration reaction.

    Catalytic Dehydrogenation of Isobutane: Another method involves the catalytic dehydrogenation of isobutane using processes like Catofin.

Industrial Production Methods:

Comparison with Similar Compounds

Isobutylene is one of the four isomers of butylene. The other isomers include:

Uniqueness of this compound: this compound is unique among the butylene isomers due to its branched structure, which gives it distinct chemical properties and reactivity. Its branched structure makes it more reactive in polymerization and alkylation reactions compared to the linear and geometric isomers .

Properties

IUPAC Name

2-methylprop-1-ene
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InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
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InChI Key

VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C
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Molecular Formula

C4H8, Array
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Related CAS

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent)
Record name 1-Propene, 2-methyl-, dimer
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DSSTOX Substance ID

DTXSID9020748
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Molecular Weight

56.11 g/mol
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Physical Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C
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Flash Point

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03
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Density

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59
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Vapor Density

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94
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Vapor Pressure

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257
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Color/Form

Colorless gas, Colorless volatile liquid or easily liquefied gas

CAS No.

115-11-7, 68037-14-9
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Melting Point

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C
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Record name ISOBUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
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Synthesis routes and methods II

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
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[Compound]
Name
12-tungstophosphoric acid
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Synthesis routes and methods III

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
[Compound]
Name
pressure-resistant glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
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Name
Quantity
50 g
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Synthesis routes and methods IV

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
C4
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Synthesis routes and methods V

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutylene
Reactant of Route 2
Isobutylene
Reactant of Route 3
Isobutylene
Reactant of Route 4
Isobutylene
Reactant of Route 5
Isobutylene
Reactant of Route 6
Isobutylene
Customer
Q & A

Q1: What are the advantages of incorporating isobutylene into polymer materials?

A1: this compound-based polymers are prized for their unique properties, particularly their impermeability to air and various gases. This characteristic makes them highly suitable for applications requiring gas barrier properties, such as tire inner tubes [, ].

Q2: How does the molecular weight of polythis compound affect its properties?

A2: The molecular weight of polythis compound significantly influences its viscoelastic behavior. Studies show that as molecular weight increases, so does the melt viscosity and average retardation time of the polymer []. This relationship is crucial for tailoring polythis compound for specific applications.

Q3: Can the properties of this compound-based polymers be further enhanced?

A3: Yes, modifications like incorporating bromomethylstyrene into polythis compound can significantly enhance its ozone and heat resistance []. This modification showcases the potential for tailoring this compound-based polymers for demanding applications.

Q4: What are the challenges associated with MTBE production?

A5: Ensuring the optimal molar ratio between methanol and this compound in the feedstock is crucial for efficient MTBE production. Real-time monitoring using techniques like near-infrared (NIR) spectroscopy is vital for optimizing process control and yield [].

Q5: Can this compound be produced from renewable sources?

A6: While traditional this compound production relies heavily on fossil fuels, research explores sustainable alternatives. One promising avenue is converting syngas, a mixture of carbon monoxide and hydrogen derived from sources like biomass, into this compound using specialized catalysts [].

Q6: How can the selectivity of this compound production be improved?

A7: Catalyst design plays a crucial role in maximizing this compound yield and minimizing unwanted byproducts. For example, employing ZSM-23 zeolites in n-butene isomerization exhibits high selectivity towards this compound, achieving yields up to 95% [].

Q7: How does the structure of this compound influence its reactivity?

A8: The presence of a double bond in this compound makes it highly reactive towards cationic polymerization, a process crucial for producing polythis compound [, , , ]. This reactivity can be further modulated by the choice of catalyst and reaction conditions.

Q8: Can the polymerization of this compound be controlled to yield specific polymer architectures?

A9: Yes, employing specific initiators and polymerization techniques can lead to the synthesis of various polythis compound architectures. This includes linear oligomers [], triblock copolymers with controlled molecular weights [], and even brush-like polymers with unique properties [].

Q9: How can the stability of this compound-based polymers be enhanced?

A10: Incorporating specific additives like sterically hindered phenols can significantly enhance the oxidative stability of natural rubber (NR) and styrene-butadiene rubber (SBR) containing polythis compound []. These antioxidants protect the polymer chains from degradation caused by oxygen and heat.

Q10: What analytical techniques are commonly employed to characterize this compound-based polymers?

A11: A combination of techniques is often utilized, including nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC) [, , ]. These techniques provide insights into the polymer's structure, molecular weight distribution, and thermal properties.

Q11: What are the environmental concerns related to this compound and its derivatives?

A12: While this compound itself is not considered a persistent environmental pollutant, concerns exist regarding the potential groundwater contamination from MTBE, a widely used fuel oxygenate derived from this compound []. Research continues to explore alternative fuel additives with lower environmental impacts.

Q12: What strategies can be implemented for responsible this compound and polythis compound waste management?

A13: Recycling and repurposing polythis compound products are crucial for minimizing waste and promoting resource efficiency []. Research focuses on developing efficient depolymerization methods to recover monomers and create a circular economy for this compound-based materials.

Q13: Are there any promising cross-disciplinary applications of this compound-based polymers?

A14: The biocompatibility and unique properties of certain this compound-based polymers make them attractive candidates for biomedical applications. For example, amphoteric brush-like polythis compound derivatives have shown promise as gene delivery vectors, demonstrating high transfection efficiency and low cytotoxicity [].

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